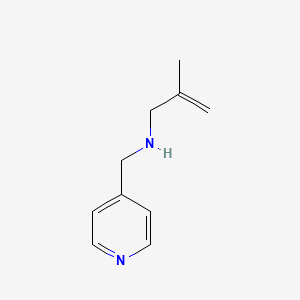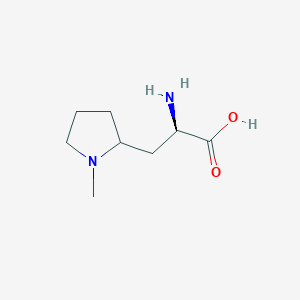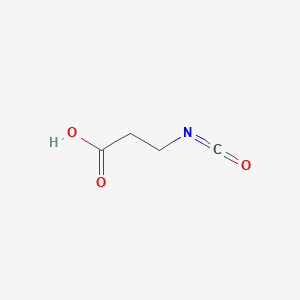![molecular formula C7H13F3N2O B13271423 1-[2-(Trifluoromethoxy)ethyl]piperazine](/img/structure/B13271423.png)
1-[2-(Trifluoromethoxy)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethoxy)ethyl]piperazine is a chemical compound with the molecular formula C7H13F3N2O. It is a piperazine derivative, characterized by the presence of a trifluoromethoxy group attached to an ethyl chain, which is further connected to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethoxy)ethyl]piperazine typically involves the reaction of piperazine with 2-(trifluoromethoxy)ethyl halides under basic conditions. One common method involves the use of sodium bicarbonate (NaHCO3) in 1,4-dioxane as a solvent, with the reaction mixture being stirred at elevated temperatures (85-90°C) for 18-20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethoxy)ethyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium bicarbonate.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) could be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted piperazine derivatives, while oxidation and reduction reactions would modify the functional groups present on the molecule.
Scientific Research Applications
1-[2-(Trifluoromethoxy)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Catalyst Synthesis: The compound’s unique structure makes it suitable for use in the development of novel catalysts for chemical reactions.
Material Science: It is investigated for its potential in creating new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]piperazine is not extensively detailed in the literature. as a piperazine derivative, it is likely to interact with various molecular targets, including receptors and enzymes. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)ethyl]piperazine
- 1-[2-(Methoxy)ethyl]piperazine
- 1-[2-(Ethoxy)ethyl]piperazine
Uniqueness
1-[2-(Trifluoromethoxy)ethyl]piperazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and lipophilicity compared to its analogs. This makes it particularly valuable in medicinal chemistry for designing compounds with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C7H13F3N2O |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]piperazine |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)13-6-5-12-3-1-11-2-4-12/h11H,1-6H2 |
InChI Key |
HOTSQGXHRPAFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
![{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid](/img/structure/B13271377.png)

![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)

![Thieno[3,2-c]pyridine hydrochloride](/img/structure/B13271392.png)

![(Butan-2-yl)[(4-nitrophenyl)methyl]amine](/img/structure/B13271410.png)
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13271413.png)
